molecular formula C12H15FN2O3S B14113061 (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Cat. No.: B14113061
M. Wt: 286.32 g/mol
InChI Key: TYCJUPDDHFBIBD-UHFFFAOYSA-N
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoropyrrolidine ring, a carbonitrile group, and a 4-methylbenzenesulfonate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, amines, and sulfonated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The carbonitrile group may participate in covalent bonding with target proteins, while the sulfonate group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to its combination of a fluoropyrrolidine ring, a carbonitrile group, and a sulfonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCJUPDDHFBIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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